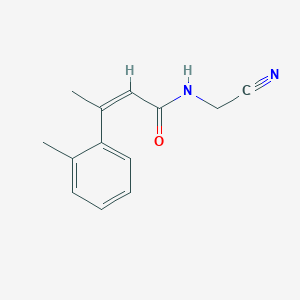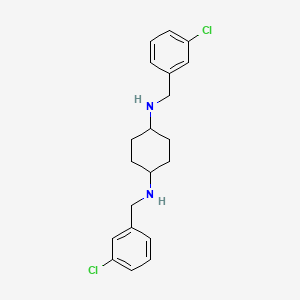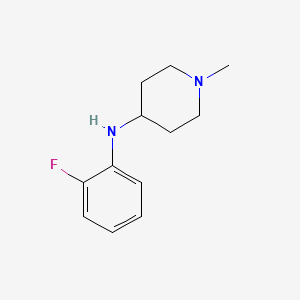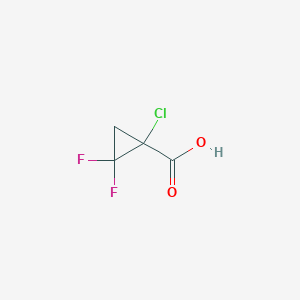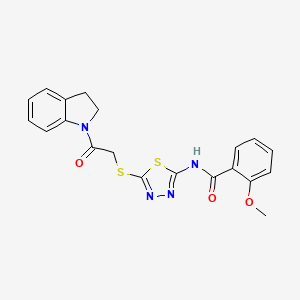
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-1-yl is a component found in many biologically active compounds, including some with anticancer and neuroprotective properties. Thiadiazol-2-yl is another component that is often seen in various pharmaceuticals. The methoxy group attached to the benzamide part of the molecule could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like NMR, IR, and mass spectrometry . X-ray crystallography can provide detailed information on the 3D structure .Chemical Reactions Analysis
The chemical reactivity of such a compound would likely be influenced by the functional groups present. For example, the thiadiazol-2-yl group might participate in reactions with electrophiles, and the indolin-1-yl group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its lipophilicity .Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anti-tubercular Properties
Compounds with a 1,3,4-thiadiazole core, like N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, have been extensively researched for their potential antibacterial, antifungal, and anti-tubercular activities. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains, as well as tuberculosis-causing bacteria (Akhaja & Raval, 2012).
Antiproliferative and Antimicrobial Properties
Further studies highlight the antiproliferative properties of 1,3,4-thiadiazole derivatives against cancer cell lines, as well as their antimicrobial effectiveness. These compounds show notable cytotoxicity on certain cancer cell lines and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
Therapeutic Applications
The therapeutic applications of 1,3,4-thiadiazole derivatives have been studied for various pathological conditions including inflammation, pain, or hypertension. Their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents make them a significant focus in medicinal chemistry (Ameen & Qasir, 2017).
Potential in Photodynamic Therapy
Some derivatives, like the zinc phthalocyanine substituted with 1,3,4-thiadiazole, demonstrate potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Quality Control in Pharmaceutical Development
The development of quality control techniques for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity, indicates the importance of 1,3,4-thiadiazole derivatives in pharmaceutical advancements (Sych et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . Therefore, it’s possible that this compound may also target AChE or similar enzymes.
Mode of Action
Based on its structural similarity to other indolin-2-one derivatives, it may interact with its target enzyme (such as ache) and inhibit its activity . This inhibition could potentially alter the normal function of the enzyme, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of AChE would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
If it acts as an ache inhibitor, it could potentially enhance cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-16-9-5-3-7-14(16)18(26)21-19-22-23-20(29-19)28-12-17(25)24-11-10-13-6-2-4-8-15(13)24/h2-9H,10-12H2,1H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYNVOGFHICOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
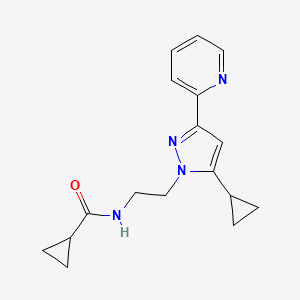
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)
